tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate
Description
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-4-5-12-6-7-14/h14H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
XZDOJWXBCFLINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-sulfanylethoxy)ethylamine. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid or other strong acids are employed to remove the carbamate group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine after removal of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it a valuable tool for multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect functional groups during complex synthetic routes is crucial in the development of drug candidates .
Medicine: In medicinal chemistry, this compound is employed in the synthesis of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving its bioavailability and reducing side effects .
Industry: In the chemical industry, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Functional Group Reactivity
- Hydroxyl vs. Mercapto : The hydroxyl group in tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate is less nucleophilic than the thiol group in the target compound. Hydroxyl derivatives are often converted to mesylates or tosylates for further substitutions , whereas thiols directly participate in redox reactions or metal coordination.
- Bromo vs. Mercapto: Bromo derivatives serve as alkylating agents in cross-coupling reactions (e.g., Scheme 2 in ), while mercapto groups enable thiol-ene "click" chemistry or conjugation to gold nanoparticles.
- Amino vs. Mercapto: Amino derivatives (e.g., ) are used in peptide synthesis or as ligands for adenosine receptors , whereas thiols are preferred for stability in reducing environments.
Biological Activity
tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and applications in various fields.
- Chemical Formula : C₁₁H₂₃N₁O₂S
- Molecular Weight : 235.38 g/mol
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a mercaptoethoxy side chain that may contribute to its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The mercapto group (-SH) is known for its antioxidant properties, which can scavenge free radicals and protect cells from oxidative stress.
- Enzyme Inhibition : Compounds containing thiol groups often act as enzyme inhibitors, particularly in the context of cysteine proteases.
- Metal Chelation : The compound may exhibit chelating properties, which are beneficial in detoxifying heavy metals and other toxic agents.
Toxicity Profile
Understanding the toxicity of this compound is crucial for its application in biological systems:
- Acute Toxicity : According to PubChem data, the compound is classified as toxic if swallowed (H301) and causes skin irritation (H315) .
- LD50 Values : While specific LD50 values for this compound are not widely reported, related compounds have shown varying degrees of toxicity in animal models.
Case Study 1: Antioxidant Activity
A study examined the antioxidant properties of similar thiol-containing compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in mitigating cellular damage .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cysteine proteases by thiol-containing carbamates demonstrated significant inhibitory effects. This suggests that this compound could serve as a lead compound for developing therapeutic agents targeting protease-related diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate?
- Methodology :
- Step 1 : Introduce the thiol-protected ethoxyethyl chain via nucleophilic substitution. For example, react 2-mercaptoethanol with a tert-butyl carbamate-protected amine precursor under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage .
- Step 2 : Deprotect the thiol group (if protected as a disulfide) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
Q. How can the structure of tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate be confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for quaternary carbon), carbamate carbonyl (δ ~155 ppm), and thiol ether protons (δ ~2.6–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for CHNOS: 229.11 g/mol).
- X-ray Crystallography : If crystallizable, use SHELXL for refinement and ORTEP-III for visualization to resolve bond angles and spatial arrangement .
Q. What are the stability and storage recommendations for this compound?
- Key Considerations :
- Oxidative Degradation : The thiol group is prone to oxidation. Store under inert gas (N or Ar) at –20°C in amber vials to prevent disulfide formation .
- Hydrolysis Risk : Carbamate bonds may degrade under acidic/basic conditions. Use neutral buffers (pH 6–8) during handling .
Q. What safety precautions are essential when handling this compound?
- Protocols :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize thiol vapors with activated charcoal; clean spills with 5% (w/v) sodium bicarbonate solution .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or reactivity of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate transition states for thiol-ether bond formation to predict regioselectivity. Software: Gaussian or ORCA .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to refine reaction conditions .
Q. What experimental strategies address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Troubleshooting :
- Variable Temperature (VT) NMR : Resolve overlapping peaks caused by conformational flexibility in the ethoxyethyl chain .
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating H-C couplings, particularly near the carbamate and thiol groups .
Q. How does the thiol group influence reaction pathways in cross-coupling or bioconjugation applications?
- Mechanistic Insights :
- Disulfide Bridging : React with maleimide-functionalized biomolecules under mild oxidative conditions (e.g., air/O) to form stable conjugates .
- Thiol-Michael Addition : Test nucleophilic addition to α,β-unsaturated carbonyls (e.g., acrylates) at pH 7–9 .
Q. What challenges arise in crystallizing tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate, and how can they be mitigated?
- Crystallography Tips :
- Crystal Growth : Use slow evaporation from a 1:1 mixture of dichloromethane and hexane.
- Refinement : Apply SHELXL’s TWIN/BASF commands to correct for potential twinning due to flexible ethoxy chains .
Q. How can this compound serve as a building block in drug delivery systems?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
